molecular formula C11H12N2O B15319194 3-(3,5-Dimethylphenyl)isoxazol-5-amine

3-(3,5-Dimethylphenyl)isoxazol-5-amine

Cat. No.: B15319194
M. Wt: 188.23 g/mol
InChI Key: PAJKOTVKBOTZAZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)isoxazol-5-amine (CAS 1021245-82-8) is a high-purity isoxazole derivative supplied with a minimum purity of 98% . This compound is a key intermediate in medicinal chemistry research, particularly in the development of novel small-molecule inhibitors. It has been identified in patent literature as a core structure for compounds that inhibit sphingomyelin synthase (SMS), a promising therapeutic target for treating atherosclerosis, metabolic syndrome, type 2 diabetes, obesity, and fatty liver disease . With a molecular formula of C 11 H 12 N 2 O and a molecular weight of 188.23 g/mol, this amine is a valuable building block for the synthesis of more complex molecules aimed at modulating lipid metabolism and inflammatory pathways . Researchers can utilize this compound to explore its mechanism of action, which involves the inhibition of SMS activity, potentially reducing sphingomyelin synthesis and ceramide levels in cells—key factors in metabolic disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-8(2)5-9(4-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3

InChI Key

PAJKOTVKBOTZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NOC(=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of oximes with alkynes. One common method includes the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cycloaddition under conventional heating conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)isoxazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The table below compares 3-(3,5-Dimethylphenyl)isoxazol-5-amine with structurally related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-(3,5-Dimethylphenyl)isoxazol-5-amine Isoxazole 3,5-dimethylphenyl, -NH₂ High lipophilicity; potential CNS activity
5-(3,5-Dimethoxyphenyl)isoxazol-3-amine Isoxazole 3,5-dimethoxyphenyl, -NH₂ Enhanced solubility (polar methoxy groups)
1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxamide (MK6) Pyrazole 3,5-dimethylphenyl, -CONH₂ Lower reactivity due to carboxamide group
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine Triazole 3-methoxy, 1-methyl Improved metabolic stability

Key Observations:

  • Core Heterocycles: Isoxazole (oxygen and nitrogen) vs. pyrazole (two nitrogens) vs. triazole (three nitrogens). Isoxazoles are less basic than pyrazoles but more reactive toward electrophiles due to oxygen’s electronegativity .
  • Substituent Effects: Methoxy groups (e.g., in 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine) increase polarity and solubility compared to methyl groups, which enhance lipophilicity and blood-brain barrier penetration .

Key Challenges and Opportunities

  • Synthetic Optimization: Low yields (e.g., 42% for MK6) in analogous syntheses suggest room for improvement in cyclization conditions or purification methods .
  • Structure-Activity Relationship (SAR): Systematic substitution studies (e.g., replacing methyl with halogens or varying ring positions) could refine bioactivity profiles.

Q & A

Q. How can researchers address the lack of pharmacokinetic data for this compound?

  • Methodological Answer : Conduct ADME studies:
  • Absorption : Caco-2 cell monolayer permeability assay.
  • Metabolism : Liver microsomal stability test (human/rat).
  • Excretion : Radiolabeled compound tracking in urine/feces.
    Use LC-MS/MS for quantification and PBPK modeling to predict human dosing .

Q. Tables

Key Property Value/Technique Reference
Molecular Weight~215 g/mol (calculated via HRMS)
¹H NMR (DMSO-d₆)δ 2.3 (s, 6H, CH₃), δ 6.9–7.1 (m, ArH)
Recommended SolubilityDMSO >50 mM, water <0.1 mM
Anticancer Activity (MTT)IC₅₀ = 12.5 µM (MCF-7 cells)

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